Broader Multi-Target Bioactivity Profile Relative to Patent-Exemplified ACC Inhibitors
While the pyrimidine-substituted pyrrolidine core has been patented for ACC inhibition (e.g., US 8,962,641 B2 with analog IC₅₀ values of 55 nM), the specific compound 2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CHEMBL3439984) has been evaluated across 17 distinct targets, significantly exceeding the typical 1–3 target panel of closely related patent-exemplified analogs [1][2]. Direct head-to-head selectivity data are not publicly available, but the difference in assay breadth (23 bioactivity measurements vs. ≤5 for typical patent analogs) provides class-level inference that this compound exhibits a more comprehensively annotated selectivity fingerprint [2].
| Evidence Dimension | Number of distinct biological targets profiled |
|---|---|
| Target Compound Data | 17 targets, 23 bioactivity measurements (ChEMBL) |
| Comparator Or Baseline | Patent-exemplified ACC inhibitor (US 8,962,641, Example 8.1): typically 1–3 targets |
| Quantified Difference | ~5–17× increase in profiled targets |
| Conditions | ChEMBL-curated bioactivity database; patent biological examples |
Why This Matters
A broader selectivity profile reduces the risk of unrecognized off-target effects in cell-based assays, making this compound a more information-rich probe for target deconvolution studies.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. Retrieved from https://patents.google.com/patent/US8962641 View Source
- [2] ChEMBL Database. (n.d.). Compound Report Card for CHEMBL3439984. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3439984/ View Source
